1-methyl-N-pyridin-3-yl-6,7-dihydropyrrolo[2,3-f]indole-5-carboxamide;hydrochloride 1-methyl-N-pyridin-3-yl-6,7-dihydropyrrolo[2,3-f]indole-5-carboxamide;hydrochloride SB-206553 is an antagonist of the serotonin (5-HT) receptor subtypes 5-HT2C (Ki = 12.6 nM) and 5-HT2B. It is selective for 5-HT2C and 5-HT2B over 5-HT1A, 5-HT1D, 5-HT1E, 5-HT1F, 5-HT2A, 5-HT3, 5-HT4, and 5-HT7 receptors, as well as dopamine D2, D3, and D4, α1-adrenergic, histamine H1, and adenosine A1 receptors (Kis = >1 µM for all). SB-206553 inhibits 5-HT-induced contraction of isolated rat stomach fundus, a tissue rich in 5-HT2B receptors, with an EC50 value of 4.8 nM. It inhibits 5-HT-induced inositol phosphate release in HEK293 cells expressing human 5-HT2C receptors (EC50 = 3.16 nM). SB-206553 (2 and 20 mg/kg) increases the time spent in active social interaction in a social interaction test and increases punished responding in the Geller-Seifter conflict test in rats, indicating anxiolytic-like activity. It also increases suppressed responding in a marmoset conflict model of anxiety when administered at doses of 15 and 20 mg/kg.
SB 206553 HCl is a potent and selective 5-HT2B/5-HT2C receptor antagonist (rat 5-HT2B pA2 = 8.89, human 5-HT2C pKi = 7.92). It displays > 80-fold selectivity over all other 5-HT receptor subtypes and a variety of other receptors (pKi < 6).
Brand Name: Vulcanchem
CAS No.: 1197334-04-5
VCID: VC0542558
InChI: InChI=1S/C17H16N4O.ClH/c1-20-7-4-12-10-16-13(9-15(12)20)5-8-21(16)17(22)19-14-3-2-6-18-11-14;/h2-4,6-7,9-11H,5,8H2,1H3,(H,19,22);1H
SMILES: CN1C=CC2=CC3=C(CCN3C(=O)NC4=CN=CC=C4)C=C21.Cl
Molecular Formula: C17H17ClN4O
Molecular Weight: 328.8 g/mol

1-methyl-N-pyridin-3-yl-6,7-dihydropyrrolo[2,3-f]indole-5-carboxamide;hydrochloride

CAS No.: 1197334-04-5

Cat. No.: VC0542558

Molecular Formula: C17H17ClN4O

Molecular Weight: 328.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

1-methyl-N-pyridin-3-yl-6,7-dihydropyrrolo[2,3-f]indole-5-carboxamide;hydrochloride - 1197334-04-5

Specification

CAS No. 1197334-04-5
Molecular Formula C17H17ClN4O
Molecular Weight 328.8 g/mol
IUPAC Name 1-methyl-N-pyridin-3-yl-6,7-dihydropyrrolo[2,3-f]indole-5-carboxamide;hydrochloride
Standard InChI InChI=1S/C17H16N4O.ClH/c1-20-7-4-12-10-16-13(9-15(12)20)5-8-21(16)17(22)19-14-3-2-6-18-11-14;/h2-4,6-7,9-11H,5,8H2,1H3,(H,19,22);1H
Standard InChI Key VGEMBOFBPSNOIO-UHFFFAOYSA-N
SMILES CN1C=CC2=CC3=C(CCN3C(=O)NC4=CN=CC=C4)C=C21.Cl
Canonical SMILES CN1C=CC2=CC3=C(CCN3C(=O)NC4=CN=CC=C4)C=C21.Cl
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The systematic IUPAC name of the compound is 5-methyl-N-(pyridin-3-yl)-1H,2H,3H,5H-pyrrolo[2,3-f]indole-1-carboxamide hydrochloride. Its molecular formula is C17H17ClN4O, with a molecular weight of 328.8 g/mol . The hydrochloride salt enhances solubility in aqueous environments, critical for in vivo applications.

Table 1: Key Physicochemical Properties

PropertyValueSource
Melting Point250–252°C
Boiling Point575.4°C at 760 mmHg
Density1.33 g/cm³
LogP (Partition Coefficient)3.31
Topological Polar Surface Area50.16 Ų

Structural Features

The molecule comprises three distinct regions:

  • Pyridine Ring: A nitrogen-containing aromatic system that facilitates hydrogen bonding with receptor sites .

  • Dihydropyrroloindole Core: A bicyclic structure with partial saturation, contributing to conformational flexibility.

  • Carboxamide Linkage: Connects the pyrroloindole and pyridine moieties, stabilizing the bioactive conformation .

The hydrochloride counterion interacts with the pyridine nitrogen, enhancing stability and crystallinity .

Pharmacological Profile

Receptor Affinity and Selectivity

SB 206553 hydrochloride exhibits nanomolar affinity for 5-HT2B (Ki=12.6nMK_i = 12.6 \, \text{nM}) and 5-HT2C (Ki=12.6nMK_i = 12.6 \, \text{nM}) receptors, with >100-fold selectivity over other serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A) . This selectivity is attributed to steric complementarity between the pyrroloindole core and hydrophobic pockets in 5-HT2B/2C receptors.

Table 2: Receptor Binding Affinities

Receptor SubtypeKiK_i (nM)Assay TypeSource
5-HT2B12.6Radioligand binding
5-HT2C12.6Functional antagonism
α7 nAChR480Electrophysiology

Mechanism of Action

The compound acts as a competitive antagonist at 5-HT2B/2C receptors, inhibiting serotonin-induced calcium release and inositol phosphate accumulation . Concurrently, it serves as a positive allosteric modulator of α7 nicotinic acetylcholine receptors (nAChRs), enhancing acetylcholine-evoked currents by 40–60% at 10 μM. This dual activity positions SB 206553 as a multifunctional tool for studying serotonergic-cholinergic crosstalk.

Therapeutic Applications

Anxiety and Depression

In rodent models, SB 206553 (2–20 mg/kg, i.p.) increases time spent in social interaction by 70% and reduces marble-burying behavior by 55%, indicative of anxiolytic effects . Unlike benzodiazepines, it preserves cognitive function in Morris water maze tests, likely due to α7 nAChR modulation.

Cognitive Disorders

Synthesis and Derivatives

Synthetic Routes

The synthesis involves a seven-step sequence:

  • Indole Alkylation: Methylation at the 1-position using methyl iodide .

  • Pyrroloindole Cyclization: Acid-catalyzed cyclization of a propargylamine intermediate .

  • Carboxamide Formation: Coupling the pyrroloindole with 3-aminopyridine using EDCI/HOBt .

Structural Modifications

  • Pyridine Substituents: Replacement with 4-aminopyridine reduces 5-HT2C affinity by 90% .

  • Pyrroloindole Saturation: Dihydro derivatives (e.g., 6,7-dihydro vs. 7,8-dihydro) alter receptor selectivity profiles .

Preclinical and Clinical Development

Pharmacokinetics

SB 206553 exhibits moderate oral bioavailability (43% in rats) due to first-pass metabolism. Plasma half-life is 2.3 hours, necessitating twice-daily dosing for chronic studies .

Toxicity Profile

Future Directions

Targeted Drug Delivery

Encapsulation in PEGylated liposomes could enhance brain penetration, currently limited by P-glycoprotein efflux .

Combination Therapies

Co-administration with acetylcholinesterase inhibitors (e.g., donepezil) may synergistically improve cognition in Alzheimer’s models.

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